molecular formula C24H26N4O5S2 B2397631 N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 958611-96-6

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2397631
M. Wt: 514.62
InChI Key: WDWNBEHJCQNBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O5S2 and its molecular weight is 514.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The compound N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide and its derivatives are primarily explored in the realm of synthesis and chemical reactivity. The studies focus on synthesizing various sulfonamide derivatives, investigating their reactivity with different nucleophiles, and exploring potential biological applications (Fahim & Shalaby, 2019).

Biological Evaluation and Potential Medical Applications

The compound has been studied for its potential in medical applications, particularly in the synthesis of compounds with promising antibacterial and anticancer activities. For instance, certain derivatives have shown excellent in vitro antitumor activity against various cell lines, which is a significant step towards developing new cancer treatments (Fahim & Shalaby, 2019). Additionally, compounds derived from this chemical structure have displayed antibacterial properties, especially against specific bacterial strains (Palkar et al., 2017).

Molecular Interaction Studies

Studies have also focused on understanding the molecular interactions of these compounds with various receptors and enzymes. For instance, research into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into its binding interactions and potential as a receptor antagonist (Shim et al., 2002).

Potential for Developing Novel Therapeutics

The exploration of these compounds extends to their potential use in developing novel therapeutic agents. This includes assessing their inhibitory potential against various enzymes and determining their applicability in the field of medicinal chemistry (Saeed et al., 2015).

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S2/c1-16-4-3-5-22(17(16)2)28-23(20-14-34(30)15-21(20)26-28)25-24(29)18-6-8-19(9-7-18)35(31,32)27-10-12-33-13-11-27/h3-9H,10-15H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWNBEHJCQNBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide

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